molecular formula C9H10Cl2F3NO B15237263 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hcl

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hcl

Cat. No.: B15237263
M. Wt: 276.08 g/mol
InChI Key: XPQKDXIKGYSXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C9H10Cl2F3NO. It is known for its unique structural features, which include a trifluoromethyl group and a chloro-substituted aromatic ring. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride typically involves the reaction of benzyl glyoxal with trifluoromethyl benzoate. The reaction is carried out under heating conditions to form an intermediate, which is then purified through distillation. Finally, the intermediate is treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride is unique due to the presence of both chloro and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKDXIKGYSXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.